![molecular formula C16H13FN4O3S2 B2450043 N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 868976-76-5](/img/structure/B2450043.png)
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Description
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O3S2 and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds with a similar structure have shown antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anticancer Activity
1,3,4-Thiadiazole derivatives, which are structurally similar to the compound , have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Inhibitors of Influenza A Virus
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus . In particular, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide showed the best activity against the H5N1 virus .
Antibacterial Activity
Compounds with a similar structure have shown antibacterial activity . For example, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under Hantzsch thiazole synthesis condition to yield a new compound with in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Antifungal Activity
Imidazole, a five-membered heterocyclic moiety that is structurally similar to the compound , has shown antifungal activity .
Anti-inflammatory Activity
Imidazole derivatives have shown anti-inflammatory activity . This suggests that the compound , which contains a similar structure, may also have potential as an anti-inflammatory agent.
Antioxidant Activity
Imidazole derivatives have shown antioxidant activity . This suggests that the compound , which contains a similar structure, may also have potential as an antioxidant agent.
Antimicrobial Activity
Imidazole derivatives have shown antimicrobial activity . This suggests that the compound , which contains a similar structure, may also have potential as an antimicrobial agent.
properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S2/c17-11-5-3-10(4-6-11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIXJCKEXCFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
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